molecular formula C19H14FNO2 B12623455 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914384-08-0

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B12623455
CAS No.: 914384-08-0
M. Wt: 307.3 g/mol
InChI Key: HAMFMMDFMVJJPO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoro-2-methoxybenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

    Material Science: It can be used as a building block for the synthesis of novel materials with specific properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as DNA, enzymes, or receptors, leading to the inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.

    Quinoline Derivatives: Compounds containing the quinoline moiety, often used in medicinal chemistry.

Uniqueness

1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the presence of both the fluoro-methoxyphenyl and quinolinyl groups, which may confer distinct chemical and biological properties compared to other chalcones or quinoline derivatives.

Properties

CAS No.

914384-08-0

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C19H14FNO2/c1-23-19-11-15(20)7-8-16(19)18(22)9-6-13-10-14-4-2-3-5-17(14)21-12-13/h2-12H,1H3

InChI Key

HAMFMMDFMVJJPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)C=CC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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